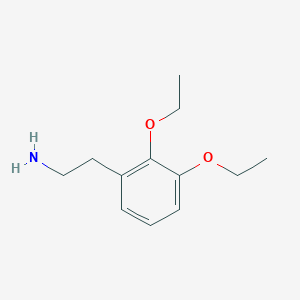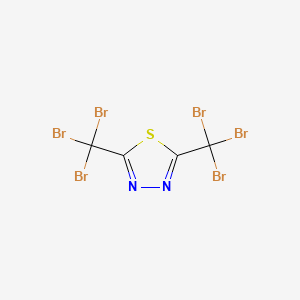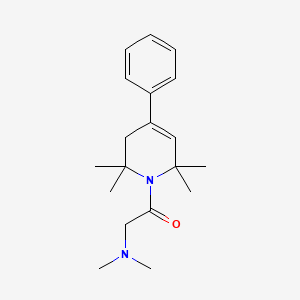
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azetidine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a building block in drug development . Its ability to undergo various chemical modifications makes it a valuable tool for creating new pharmaceuticals with improved efficacy and safety profiles .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and versatility make it suitable for a wide range of applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This reactivity is crucial for its role in chemical synthesis and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-((methylsulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S)-1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate
Uniqueness
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the azetidine ring and the tert-butyl ester group . These features confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H21NO5S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-8(17-18(5,14)15)9-6-12(7-9)10(13)16-11(2,3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
WTRZDJVEKBDCIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


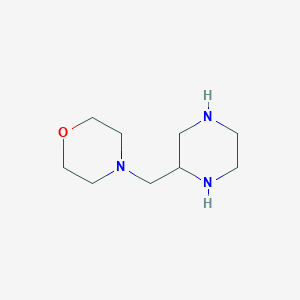
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
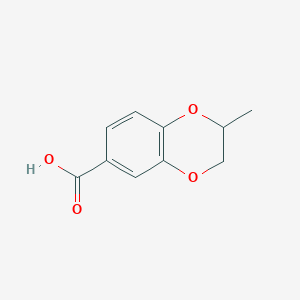
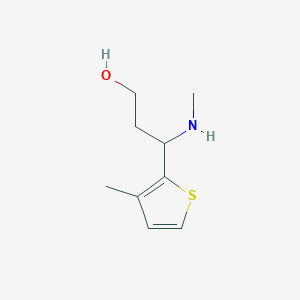
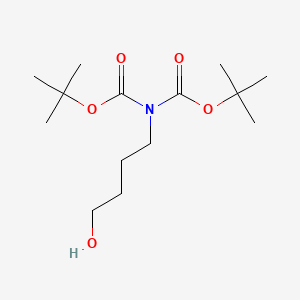
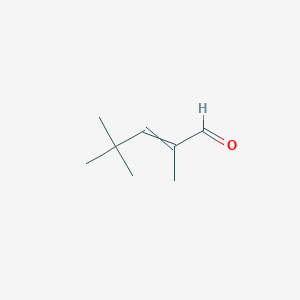
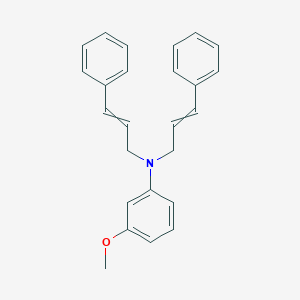
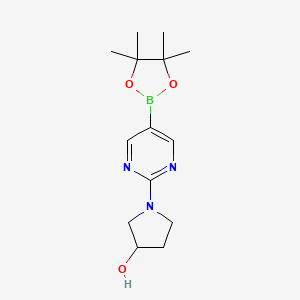

![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)
